2-[(1-carboxypropyl)thio]benzoic acid
Description
2-[(1-Carboxypropyl)thio]benzoic acid is a thiobenzamide derivative characterized by a benzoic acid backbone substituted with a thioether-linked 1-carboxypropyl group. The compound’s carboxylic acid groups enhance its capacity for hydrogen bonding, making it relevant in applications such as metal coordination chemistry or pharmaceutical intermediates.
Properties
IUPAC Name |
2-(1-carboxypropylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUYGKCEJEYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(1-carboxypropyl)thio]benzoic acid with structurally related thio-substituted benzoic acid derivatives from the evidence. Key differences in substituents, functional groups, and applications are highlighted.
Table 1: Structural and Functional Comparison
*Estimated based on analogs; exact value requires experimental validation.
Key Comparative Insights
Substituent Effects on Bioactivity :
- The benzimidazole derivative (CAS 263147-78-0) exhibits a heteroaromatic ring system, which is absent in the target compound. Benzimidazoles are well-documented for their pharmacological activity (e.g., antiparasitic or anticancer properties), whereas the carboxypropyl-thio group in the target compound may prioritize chelation over direct bioactivity .
- The dioxopyrrolidin analog () introduces a cyclic ketone, which could improve metabolic stability compared to the linear carboxypropyl chain in the target compound .
Solubility and Reactivity: The acetyl-oxopropyl derivative (CAS 52962-26-2) contains two ketone groups, promoting keto-enol tautomerism and reactivity in nucleophilic additions. In contrast, the target compound’s carboxylic acid groups favor ionic interactions and aqueous solubility .
Synthetic Utility :
- While the target compound’s thioether linkage may facilitate radical or nucleophilic reactions, the benzimidazole and dioxopyrrolidin analogs are more likely to serve as scaffolds for drug discovery due to their complex heterocyclic cores .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., spectroscopic profiles, toxicity studies) for this compound are absent in the provided evidence. Comparative analysis relies on extrapolation from structural analogs.
- Structural Predictions : Computational modeling (e.g., DFT calculations) could predict the target compound’s acidity (pKa ~3–4 for carboxylic groups) and logP (~1.5), aligning with hydrophilic analogs like 2-(1-Acetyl-2-oxopropyl)benzoic acid .
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